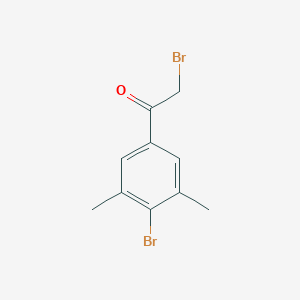

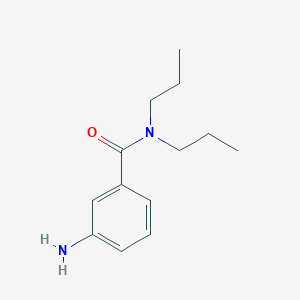

3-amino-N,N-dipropylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

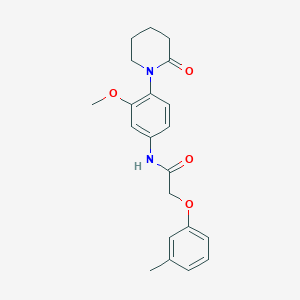

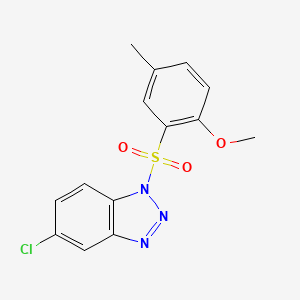

3-Amino-N,N-dipropylbenzamide is a chemical compound with the CAS Number: 81882-73-7 and a molecular weight of 220.31 . It is used in various fields of research .

Molecular Structure Analysis

The molecular structure of 3-amino-N,N-dipropylbenzamide is represented by the linear formula C13H20N2O . The Inchi Code for this compound is 1S/C13H20N2O/c1-3-8-15(9-4-2)13(16)11-6-5-7-12(14)10-11/h5-7,10H,3-4,8-9,14H2,1-2H3 .Applications De Recherche Scientifique

Proteomics Research

“3-amino-N,N-dipropylbenzamide” is used in proteomics research . Proteomics is a branch of biology that studies proteins, their structures, and functions. This compound could be used in various experiments to understand protein interactions, modifications, and expressions.

Synthesis of Novel Compounds

This compound can be used as a starting material in the synthesis of novel compounds . For instance, it can be used to synthesize new benzamide compounds, which have a wide range of applications in medical, industrial, and biological fields .

Antioxidant Activity

Some benzamide compounds, which can be synthesized from “3-amino-N,N-dipropylbenzamide”, have shown antioxidant activity . They can neutralize harmful free radicals in the body, thereby preventing or slowing damage to cells.

Antibacterial Activity

Benzamide compounds synthesized from “3-amino-N,N-dipropylbenzamide” have demonstrated antibacterial activity . They can inhibit the growth of certain bacteria, making them potentially useful in the development of new antibiotics.

Metal Chelating Activity

Some benzamide compounds synthesized from “3-amino-N,N-dipropylbenzamide” have shown metal chelating activity . This means they can form multiple bonds with a single metal ion, which is useful in various fields, including medicine and environmental science.

Drug Discovery

Amide compounds, including those derived from “3-amino-N,N-dipropylbenzamide”, have been used in drug discovery . They are found in potential biological molecules, such as natural products, proteins, synthetic intermediates, and commercial drugs .

Safety and Hazards

Propriétés

IUPAC Name |

3-amino-N,N-dipropylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-3-8-15(9-4-2)13(16)11-6-5-7-12(14)10-11/h5-7,10H,3-4,8-9,14H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNWNMGKRCWKXDR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C(=O)C1=CC(=CC=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-N,N-dipropylbenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{2-[4-(Difluoromethoxy)phenyl]ethyl}-5-methylimidazolidine-2,4-dione](/img/structure/B2411386.png)

![7-(3,4-difluorophenyl)-3-((2-(3,4-dimethoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2411400.png)

![Methyl 2-[4-(trifluoromethoxy)phenoxy]acetate](/img/structure/B2411403.png)

![2-{2-[4-(Pyrimidin-2-yl)piperazine-1-carbonyl]pyrrolidin-1-yl}-1,3-benzoxazole](/img/structure/B2411406.png)

![Methyl 3-[{2-[(4-ethylphenyl)amino]-2-oxoethyl}(phenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2411407.png)